4-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a synthetic compound identified through a multi-step virtual screening protocol aimed at discovering novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) []. This enzyme plays a crucial role in inflammation and certain types of cancer, making its inhibition a potential therapeutic strategy. While not naturally occurring, this compound represents a novel scaffold for mPGES-1 inhibition and possesses a structure amenable to further derivatization for optimizing its inhibitory activity [].
4-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide acts as a non-acidic inhibitor of mPGES-1 []. While the exact binding mechanism is not elaborated upon in the available literature, it is suggested that this compound interacts with key residues in the mPGES-1 binding pocket, ultimately hindering the enzyme's catalytic activity and preventing the production of prostaglandin E2 [].
The primary application of 4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide, as identified through the research, is its potential as a novel scaffold for developing mPGES-1 inhibitors []. By targeting mPGES-1, this compound, and its derivatives, may offer therapeutic benefits in managing inflammatory diseases and certain cancers [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2